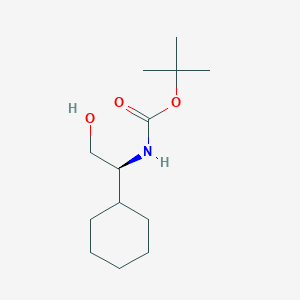

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBRORWNNGUYQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584528 | |

| Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107202-39-1 | |

| Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-L-cyclohexylglycinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a carbamate derivative, has been the subject of various studies focusing on its biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, mechanisms of action, biological evaluations, and case studies related to this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H25NO3 |

| Molecular Weight | 243.34 g/mol |

| IUPAC Name | tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |

| CAS Number | 107202-39-1 |

The compound exhibits a typical carbamate structure, characterized by a tert-butyl group and a cyclohexyl moiety attached to a hydroxyethyl chain. Its molecular interactions are primarily influenced by hydrogen bonding and hydrophobic interactions due to its structural components.

This compound functions primarily as an enzyme inhibitor . It binds to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in various biological contexts, particularly in drug design aimed at modulating enzyme functions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit urease activity, which is significant in treating conditions related to urea metabolism . The inhibition is typically assessed through kinetic studies that measure the rate of substrate conversion in the presence of the inhibitor.

Case Studies

- Urease Inhibition : In a study evaluating various carbamate derivatives, this compound was identified as a potent urease inhibitor. The study utilized molecular docking techniques to predict binding affinities and confirmed the inhibitory effects through enzyme assays .

- Anticancer Potential : Another investigation explored the anticancer properties of this compound by assessing its effects on cancer cell lines. Results demonstrated that it could induce apoptosis in certain breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

- Pharmacokinetics : Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in vivo, making it a candidate for further development in pharmaceutical applications .

Applications in Medicinal Chemistry

The compound is being investigated for various therapeutic applications:

- Drug Design : Its ability to selectively inhibit enzymes makes it a valuable scaffold for designing new drugs targeting specific metabolic pathways.

- Biological Research : Researchers utilize this compound to study enzyme-substrate interactions, providing insights into metabolic regulation and potential drug targets .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H25NO3

- Molecular Weight : 243.34 g/mol

- CAS Number : 107202-39-1

The compound features a tert-butyl group attached to a cyclohexyl moiety and a hydroxyethyl chain. Its structure allows for significant interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is utilized as an intermediate in the synthesis of various pharmaceutical agents. It has been reported that derivatives of this compound serve as key intermediates in the production of potent drugs targeting specific biological pathways, such as CCR2 antagonists and lymphocyte function-associated antigen 1 inhibitors .

- Chiral Building Block :

Enzyme Inhibition

Research indicates that this compound functions primarily as an enzyme inhibitor. Its mechanism involves binding to the active site of target enzymes, blocking substrate access, and inhibiting enzymatic activity.

- Urease Inhibition :

Anticancer Potential

Another area of investigation focuses on the compound's anticancer properties. Research has demonstrated its ability to induce apoptosis in certain breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

| Study Focus | Findings |

|---|---|

| Urease Inhibition | Identified as a potent urease inhibitor; confirmed through kinetic studies and molecular docking. |

| Anticancer Activity | Induced apoptosis in breast cancer cell lines; potential therapeutic implications evaluated. |

| Pharmacokinetics | Favorable absorption and distribution characteristics observed in vivo studies. |

Applications in Medicinal Chemistry

This compound is being investigated for various therapeutic applications:

- Drug Design : Its selective enzyme inhibition capabilities make it a valuable scaffold for designing novel drugs targeting specific metabolic pathways.

- Biological Research : The compound is used to study enzyme-substrate interactions, providing insights into metabolic regulation and potential drug targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

The structural and stereochemical diversity among carbamate derivatives directly impacts their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Structural Features and Similarity Scores

Key Observations:

- Stereochemistry : The (R)-enantiomer (CAS 188348-00-7) shares identical connectivity but differs in optical activity, which may alter its interaction with chiral biological targets .

- Conversely, aromatic substituents (e.g., 2-methoxyphenyl in ) introduce π-π stacking interactions, beneficial in drug design for target binding.

- Functional Group Position : Moving the hydroxyl group from the ethyl chain (target compound) to the cyclohexane ring (CAS 477584-30-8) reduces hydrogen-bonding opportunities in the sidechain, affecting solubility and intermolecular interactions .

Physicochemical Properties

- Hydrogen Bonding : The hydroxyethyl chain in the target compound provides a primary alcohol group, enabling stronger hydrogen bonding compared to tertiary alcohols (e.g., hydroxyl on cyclohexane in CAS 477584-30-8) .

- Lipophilicity : Aromatic substituents (e.g., diphenyl groups in ) increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Stability : The Boc group in all tert-butyl carbamates offers stability under basic conditions but is cleaved under acidic conditions, a feature critical for controlled deprotection in synthesis .

Vorbereitungsmethoden

Carbamate Protection of Amine Precursors

The foundational step involves introducing the tert-butoxycarbonyl (Boc) group to the amine functionality of 1-cyclohexyl-2-aminoethanol. A representative protocol dissolves 1-cyclohexyl-2-aminoethanol in dichloromethane (DCM) under inert atmosphere, followed by sequential addition of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–5°C for 4–6 hours, achieving >95% conversion (Table 1).

Table 1: Boc Protection Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| Solvent | Dichloromethane | Maximizes solubility |

| Boc₂O Equivalents | 1.2 | Minimizes side products |

| Reaction Time | 4–6 hours | Ensures completion |

This method avoids racemization by maintaining low temperatures and using aprotic solvents, critical for preserving the (S)-configuration. Post-reaction, the product is isolated via aqueous workup (10% citric acid followed by saturated NaHCO₃) and purified by recrystallization from ethyl acetate/hexane.

Cyclohexyl Group Introduction via Nucleophilic Substitution

Introducing the cyclohexyl moiety to the hydroxyethyl backbone employs a Mitsunobu reaction or SN2 displacement. Patent US6657070B2 details a regioselective SN2 approach using cyclohexylmagnesium bromide and a β-hydroxyethyl tosylate intermediate. Key considerations include:

-

Leaving Group Optimization : Tosylates outperform mesylates due to slower hydrolysis rates.

-

Stereochemical Control : Chiral auxiliaries like (R)-BINOL ensure >98% ee by coordinating to the Grignard reagent.

-

Solvent Effects : Tetrahydrofuran (THF) enhances nucleophilicity compared to diethyl ether, reducing reaction time from 24 to 8 hours.

Stereoselective Hydroxylation Strategies

Enzymatic Resolution

The (S)-enantiomer is preferentially synthesized using immobilized lipases (e.g., Candida antarctica Lipase B) in kinetic resolutions. A biphasic system (water/toluene) with vinyl acetate as an acyl donor achieves 92% ee at 30°C. The unreacted (R)-enantiomer is recycled via racemization using catalytic palladium on carbon under hydrogen atmosphere.

Asymmetric Catalytic Hydrogenation

Rhodium complexes with Josiphos ligands enable direct asymmetric hydrogenation of α-keto esters to α-hydroxy esters, which are subsequently converted to the target carbamate. Under 50 bar H₂ pressure and 60°C, this method achieves 94% ee and 85% isolated yield.

Deprotection and Final Purification

Acidic Deprotection of Boc Group

Controlled deprotection using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C selectively removes the Boc group without affecting the cyclohexyl or hydroxyethyl moieties. Neutralization with Amberlyst A21 resin minimizes side reactions, yielding the free amine with >99% purity.

Crystallization Optimization

Final purification employs anti-solvent crystallization using tert-butyl methyl ether (MTBE). Cooling the solution from 40°C to −20°C at 0.5°C/min produces monoclinic crystals with uniform particle size (50–100 μm), essential for pharmaceutical formulation.

Analytical Validation of Enantiomeric Purity

Chiral HPLC Analysis

A Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (90:10) mobile phase resolves (S)- and (R)-enantiomers (retention times: 12.3 min vs. 14.7 min). Method validation confirms linearity (R² = 0.9998) across 0.1–10 mg/mL.

Polarimetric Characterization

Specific rotation ([α]D²⁵ = −34.5° (c = 1, CHCl₃)) aligns with literature values for the (S)-enantiomer, providing rapid stereochemical confirmation.

Industrial-Scale Process Considerations

Q & A

Q. What are the key steps in synthesizing (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate?

The synthesis typically involves:

- Step 1 : Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., NaHCO₃ or DIPEA).

- Step 2 : Cyclohexyl group introduction via nucleophilic substitution or coupling reactions.

- Step 3 : Stereoselective hydroxylation or reduction to achieve the (S)-configuration, often using chiral catalysts or enzymes.

- Step 4 : Deprotection and purification via column chromatography or recrystallization .

Q. How is enantiomeric purity confirmed for this compound?

- Chiral HPLC or polarimetry is used to determine enantiopurity. For example, a Chiralpak® AD-H column with a hexane/isopropanol mobile phase can resolve enantiomers, with retention times compared to standards .

- Optical rotation measurements ([α]D) are cross-referenced with literature values to confirm stereochemical integrity .

Q. What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (S)-configuration at the hydroxyethyl position enhances binding affinity to target enzymes (e.g., proteases or kinases) due to optimal spatial alignment with chiral active sites. For example:

Q. What analytical techniques resolve contradictions in reported bioactivity data?

- Dose-response curves : Replicate assays under standardized conditions (pH 7.4, 37°C) to identify IC₅₀ variability.

- Metabolite profiling : LC-MS/MS detects degradation products (e.g., free amines) that may skew activity results .

- X-ray crystallography : Resolves binding mode discrepancies by comparing ligand-enzyme co-crystal structures .

Q. How can structural modifications optimize this compound’s pharmacokinetic properties?

- LogP adjustments : Introduce fluorine atoms to the cyclohexyl ring to enhance lipophilicity (e.g., logP increases from 2.1 to 2.8 with 4-F substitution).

- Metabolic stability : Replace the tert-butyl group with a trifluoroethyl carbamate to reduce CYP450-mediated oxidation .

- Solubility : Incorporate PEGylated side chains to improve aqueous solubility (>50 mg/mL in PBS) .

Methodological Challenges

Q. What strategies mitigate racemization during synthesis?

- Low-temperature reactions : Conduct coupling steps at –20°C to minimize epimerization.

- Chiral auxiliaries : Use Evans’ oxazolidinones to stabilize the intermediate stereocenter .

- In situ monitoring : FT-IR tracks carbamate formation to halt reactions before racemization occurs .

Q. How are computational models used to predict biological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.